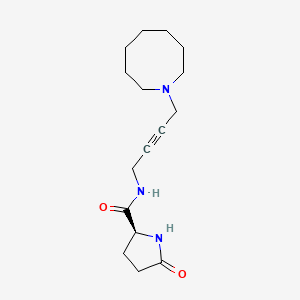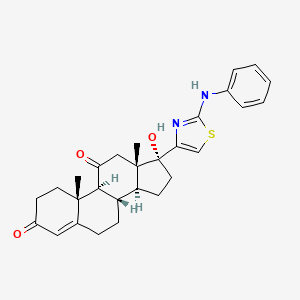
1-((2-Methyl-2-(4-methylphenyl)butoxy)methyl)-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-((2-Méthyl-2-(4-méthylphényl)butoxy)méthyl)-3-phénoxybenzène est un composé organique doté d'une structure complexe, intégrant des éléments aromatiques et aliphatiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-((2-Méthyl-2-(4-méthylphényl)butoxy)méthyl)-3-phénoxybenzène implique généralement plusieurs étapes, incluant la formation d'intermédiaires clés et leur couplage ultérieur. Une méthode courante utilise le couplage de Suzuki-Miyaura, une réaction largement appliquée de formation de liaison carbone-carbone catalysée par un métal de transition . Cette réaction est connue pour ses conditions douces et tolérantes aux groupes fonctionnels, ce qui la rend adaptée à la synthèse de molécules organiques complexes.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'application à grande échelle de la réaction de couplage de Suzuki-Miyaura, en utilisant des catalyseurs efficaces et des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-((2-Méthyl-2-(4-méthylphényl)butoxy)méthyl)-3-phénoxybenzène peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que des halogènes ou des nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Hydrure de lithium et d'aluminium (LiAlH₄), borohydrure de sodium (NaBH₄)
Substitution : Halogènes (par exemple, chlore, brome), nucléophiles (par exemple, hydroxyde, cyanure)
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications De Recherche Scientifique
Le 1-((2-Méthyl-2-(4-méthylphényl)butoxy)méthyl)-3-phénoxybenzène a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 1-((2-Méthyl-2-(4-méthylphényl)butoxy)méthyl)-3-phénoxybenzène implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent entraîner divers effets biologiques, tels que la modulation de l'activité enzymatique ou la modification des voies de signalisation cellulaire. Le mécanisme exact peut varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of 1-((2-Methyl-2-(4-methylphenyl)butoxy)methyl)-3-phenoxybenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Phénoxy-3-(4-méthylphényl)propane
- 2-Méthyl-2-(4-méthylphényl)butanol
- Alcool 3-phénoxybenzylique
Unicité
Le 1-((2-Méthyl-2-(4-méthylphényl)butoxy)méthyl)-3-phénoxybenzène est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
80844-05-9 |
|---|---|
Formule moléculaire |
C25H28O2 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-methyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]butan-2-yl]benzene |
InChI |
InChI=1S/C25H28O2/c1-4-25(3,22-15-13-20(2)14-16-22)19-26-18-21-9-8-12-24(17-21)27-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 |
Clé InChI |
DYYYQQOQKBOFRZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


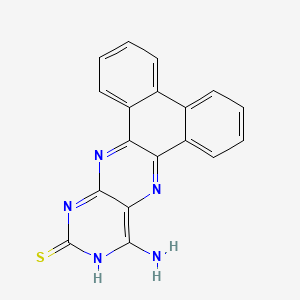
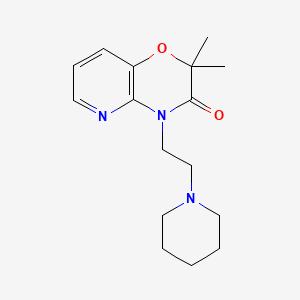
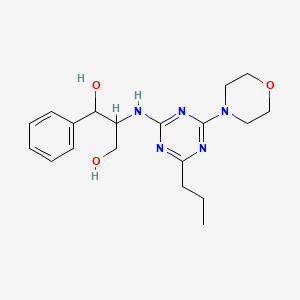
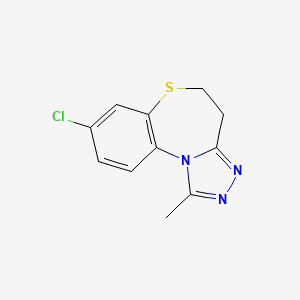
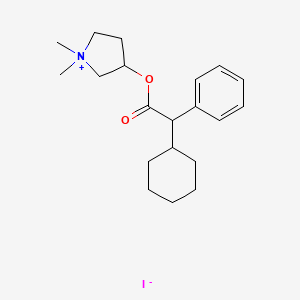

![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
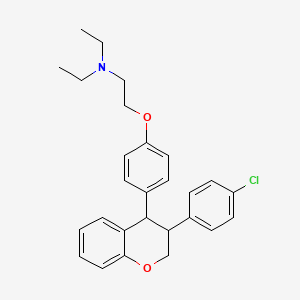
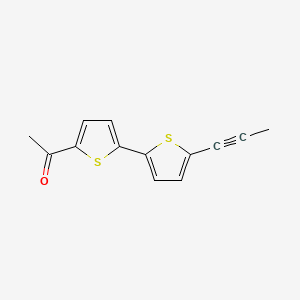
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)
![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
